molecular formula C10H10N2O3 B1300842 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione CAS No. 51419-28-4

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

Cat. No. B1300842
CAS RN: 51419-28-4
M. Wt: 206.2 g/mol
InChI Key: ILRVFNGCZLKLIS-UHFFFAOYSA-N
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Description

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, also known as 5-Amino-2-hydroxyethylamino-isoindoline-1,3-dione, is a compound of particular interest in the field of synthetic organic chemistry due to its unique structure and wide range of applications. It is a versatile intermediate that can be used to synthesize various compounds such as heterocycles, amines, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Convenient Synthesis of New Derivatives

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione derivatives have been synthesized, yielding polysubstituted analogues through various chemical reactions. These processes involve the transformation of starting materials like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione into tricyclic derivatives, epoxides, and triacetate derivatives. These derivatives were confirmed and analyzed using techniques like X-ray diffraction, indicating the compound's versatility in synthesizing structurally diverse molecules (Tan et al., 2014).

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Further chemical manipulations have led to the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These derivatives were obtained from starting materials like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through processes involving epoxidation and subsequent reactions with nucleophiles. The derivatives were diversified by synthesizing amino and triazole variants, showcasing the compound's potential in generating a range of structurally and functionally varied molecules (Tan et al., 2016).

Chemical Reactions and Mechanisms

Microwave-Assisted Reactions

The chemical reactivity of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has been explored in microwave-assisted reactions to synthesize N-(Arylaminomethyl)-phthalimides. This method proves to be efficient, yielding various derivatives through the interaction of N-hydroxymethylphthalimide with arylamines. The rapid and high-yielding nature of these reactions under microwave conditions highlights the compound's reactivity and the potential to synthesize a wide array of derivatives efficiently (Sena et al., 2007).

N-Aminoimides Synthesis

Synthesis of N-aminoimides from 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione showcases another facet of its chemical utility. The formation of new N-aminoimides and the detailed study of their crystal structure reveal the compound's potential in forming structurally complex and novel molecules. The analysis of hydrogen bonds and electrostatic interactions in the crystal structure of these molecules further underscores the intricate molecular interactions possible with derivatives of this compound (Struga et al., 2007).

Future Directions

While specific future directions for “5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione” are not available, research into similar compounds suggests potential areas of interest. For instance, the development of anticancer drug resistance has led to interest in small molecule antitumor agents . Additionally, the protodeboronation of pinacol boronic esters suggests potential future directions in organic synthesis .

properties

IUPAC Name

5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRVFNGCZLKLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353568
Record name 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

CAS RN

51419-28-4
Record name 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-Hydroxyethyl)-4-nitrophthalimide (30.0 g.), ethanol (300 ml.), and Raney nickel (3.0 g.) are mixed and hydrogenated at 100° C. and 1500 psi. until hydrogen uptake ceases. The hot solution is filtered to remove the Raney nickel and the solvent evaporated to yield 4-amino-N-(2-hydroxyethyl)-phthalimide, the amine which melts at 171°-173° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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